An In-depth Technical Guide to Monocalcium Phosphate Monohydrate for Drug Delivery Applications
An In-depth Technical Guide to Monocalcium Phosphate Monohydrate for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of monocalcium phosphate (B84403) monohydrate, focusing on its chemical properties, synthesis, characterization, and application as a drug delivery vehicle.
Core Properties of Monocalcium Phosphate Monohydrate
The chemical formula for monocalcium phosphate monohydrate is Ca(H₂PO₄)₂·H₂O [1]. It is the monohydrate form of calcium dihydrogen phosphate.
1.1. Quantitative Physicochemical Data
A summary of the key quantitative properties of monocalcium phosphate monohydrate is presented in Table 1 for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | Ca(H₂PO₄)₂·H₂O | [1] |
| Molar Mass | 252.07 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Density | 2.220 g/cm³ | [3] |
| Solubility in Water | Sparingly soluble, 1.8 g/100 mL at 30°C. Another source reports a higher solubility of 783.1 g/L. Its stability in aqueous solutions is primarily at a pH below 2. | [3][4][5][6] |
| Solubility in Other Solvents | Soluble in hydrochloric acid and nitric acid; insoluble in alcohol. | [3] |
| Melting Point | Decomposes upon heating. Loses crystal water at 109°C. | [1][3] |
| Crystal System | Triclinic | [1] |
| Space Group | Pī | [1] |
| Lattice Parameters | a = 5.61 Å, b = 11.89 Å, c = 6.46 Å, α = 98.6°, β = 118.0°, γ = 83.37° | [1] |
Experimental Protocols for Drug Delivery Applications
This section details the methodologies for the synthesis, characterization, drug loading, and in vitro evaluation of monocalcium phosphate monohydrate nanoparticles as a drug delivery system.
2.1. Synthesis of Monocalcium Phosphate Monohydrate Nanoparticles
This protocol is adapted from a method utilizing calcium carbonate and phosphoric acid to produce monocalcium phosphate monohydrate nanoparticles[7][8][9][10].
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Materials: Calcium carbonate (CaCO₃) powder, phosphoric acid (H₃PO₄, 70% w/w), acetone (B3395972).
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Procedure:
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In a beaker, suspend 100.00 g of CaCO₃ powder in 100 mL of acetone. Stir continuously with a magnetic stirrer to form "suspension A".
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Slowly add 166 mL of 70% w/w H₃PO₄ to suspension A while stirring vigorously at ambient temperature.
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Continue vigorous stirring for 15 minutes.
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Age the resulting reaction mixture for 30 minutes to allow for the formation of a precipitate.
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Filter the precipitate using a suction pump.
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Wash the collected precipitate three times with acetone to remove any unreacted phosphate ions.
-
Dry the final product in the air for 24 hours to obtain monocalcium phosphate monohydrate powders.
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2.2. Characterization of Nanoparticles
2.2.1. X-Ray Diffraction (XRD)
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Purpose: To confirm the crystalline phase and purity of the synthesized monocalcium phosphate monohydrate.
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Sample Preparation: A thin layer of the dried nanoparticle powder is mounted on a sample holder.
-
Instrumentation: A powder X-ray diffractometer with CuKα radiation is used.
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Data Acquisition: Data is typically collected over a 2θ range of 20-90° with a step size of 0.0334°.
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Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. The characteristic peaks for monocalcium phosphate monohydrate should be identified[11][12].
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
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Purpose: To identify the functional groups present in the synthesized material and confirm its chemical identity.
-
Sample Preparation: A small amount of the nanoparticle powder is mixed with potassium bromide (KBr) and pressed into a thin pellet[13].
-
Instrumentation: An FTIR spectrometer.
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Data Acquisition: Spectra are typically recorded in the range of 400-4000 cm⁻¹.
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Data Analysis: The spectrum should be analyzed for characteristic absorption bands of the phosphate (PO₄³⁻) and water (H₂O) groups. Key vibrational modes for phosphate groups include P-O stretching and O-P-O bending vibrations[14][15][16][17][18].
2.3. Drug Loading Protocol: Doxorubicin (B1662922)
This protocol describes the loading of the chemotherapeutic drug doxorubicin (DOX) onto calcium phosphate nanoparticles, adapted from a microemulsion method[19][20].
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Materials: Synthesized monocalcium phosphate monohydrate nanoparticles, doxorubicin hydrochloride, cyclohexane, Igepal CO-520, sodium phosphate (Na₂HPO₄), chloroform (B151607), 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC).
-
Procedure:
-
Prepare a water-in-oil microemulsion by dispersing an aqueous solution containing the monocalcium phosphate monohydrate nanoparticles and doxorubicin into a cyclohexane/Igepal CO-520 oil phase.
-
In a separate oil phase, prepare a phosphate microemulsion with Na₂HPO₄.
-
Add a solution of DOPC in chloroform to the phosphate microemulsion.
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Mix the two microemulsions to initiate the formation of doxorubicin-loaded, lipid-coated calcium phosphate nanoparticles.
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The final product can be purified through dialysis to remove excess reagents.
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2.4. In Vitro Drug Release Study
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Purpose: To evaluate the release kinetics of the loaded drug from the nanoparticles under physiological conditions.
-
Procedure:
-
Disperse a known amount of the doxorubicin-loaded nanoparticles in a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions, and another set at a lower pH (e.g., 5.5) to simulate the endolysosomal environment.
-
Incubate the suspensions at 37°C with continuous shaking.
-
At predetermined time intervals, withdraw aliquots of the release medium.
-
Separate the nanoparticles from the supernatant by centrifugation.
-
Quantify the concentration of doxorubicin in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Calculate the cumulative percentage of drug release over time. The release kinetics can be influenced by the dissolution rate of the calcium phosphate phase[21][22].
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Mandatory Visualizations
3.1. Experimental Workflow
The following diagram illustrates the overall experimental workflow from nanoparticle synthesis to in vitro evaluation.
3.2. Cellular Uptake and Drug Release Pathway
This diagram illustrates the proposed mechanism of cellular uptake of drug-loaded monocalcium phosphate monohydrate nanoparticles and the subsequent intracellular release of the therapeutic agent.
The cellular uptake of calcium phosphate nanoparticles is primarily mediated by endocytosis[23][24][25]. Once inside the cell, the nanoparticles are trafficked through the endosomal pathway. As the endosomes mature into endolysosomes, the internal pH decreases significantly[25]. The acidic environment of the endolysosomes facilitates the dissolution of the calcium phosphate nanoparticles. This dissolution leads to an increase in the concentration of calcium and phosphate ions within the endolysosome, causing osmotic swelling and eventual rupture of the vesicle. This process allows the encapsulated drug to be released into the cytoplasm, where it can then reach its therapeutic target[25][26].
References
- 1. scite.ai [scite.ai]
- 2. Monocalcium phosphate monohydrate | CaH6O9P2 | CID 10198893 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. geo.unibe.ch [geo.unibe.ch]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. Preparation and Properties of Nanoparticles of Calcium Phosphates With Various Ca/P Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Doxorubicin-Loaded Carbon Dots Lipid-Coated Calcium Phosphate Nanoparticles for Visual Targeted Delivery and Therapy of Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Phase composition control of calcium phosphate nanoparticles for tunable drug delivery kinetics and treatment of osteomyelitis. I. Preparation and drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phase Composition Control of Calcium Phosphate Nanoparticles for Tunable Drug Delivery Kinetics and Treatment of Osteomyelitis. Part 1: Preparation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Intracellular Trafficking Pathways Involved in the Gene Transfer of Nanostructured Calcium Phosphate-DNA Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Strategy for Cytoplasmic Delivery Using Inorganic Particles - PMC [pmc.ncbi.nlm.nih.gov]
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